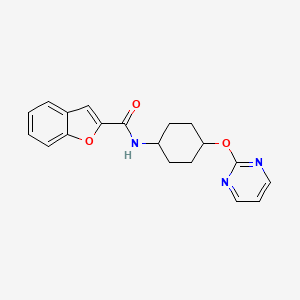

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

Description

This compound features a benzofuran-2-carboxamide moiety linked to a trans-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl group. The trans-cyclohexyl bridge imposes a specific spatial arrangement, likely influencing conformational stability and interaction with biological targets. Though precise molecular data (e.g., CAS number, solubility) are unavailable in the provided evidence, its structural motifs suggest applications in medicinal chemistry, particularly kinase inhibition or GPCR modulation, given the prevalence of pyrimidine and benzofuran scaffolds in such domains .

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18(17-12-13-4-1-2-5-16(13)25-17)22-14-6-8-15(9-7-14)24-19-20-10-3-11-21-19/h1-5,10-12,14-15H,6-9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMDKCYXSGJIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the benzofuran derivative.

Attachment of Pyrimidinyl Group: The pyrimidinyl group can be attached through a nucleophilic substitution reaction, where the pyrimidinyl halide reacts with the cyclohexylbenzofuran intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrimidinyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide (CAS: 2034451-59-5)

Molecular Formula : C₁₅H₂₂N₄O₃ | Molecular Weight : 306.36

| Property | Target Compound (Benzofuran-Pyrimidine) | Pyrazine-Morpholine Analog |

|---|---|---|

| Core Heterocycle | Pyrimidin-2-yloxy (2 nitrogen atoms, meta) | Pyrazin-2-yloxy (2 adjacent nitrogens) |

| Carboxamide Group | Benzofuran-2-carboxamide (aromatic, planar) | Morpholine-4-carboxamide (saturated, polar) |

| Cyclohexyl Configuration | trans-(1r,4r) | trans-(1r,4r) |

| Lipophilicity | Higher (due to benzofuran) | Lower (morpholine enhances hydrophilicity) |

| Hydrogen-Bonding Sites | Pyrimidine N1/N3, amide NH | Pyrazine N1/N4, morpholine O/NH |

Key Differences :

- Heterocycle Electronics : Pyrimidine’s meta-nitrogens create distinct dipole moments compared to pyrazine’s adjacent nitrogens, altering binding interactions.

- Carboxamide Substituent : The benzofuran’s aromaticity may enhance π-π stacking in hydrophobic pockets, whereas morpholine’s flexibility and polarity improve aqueous solubility .

6-[(5-Cyanopyrimidin-2-yl)amino]-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-4-[(propan-2-yl)amino]pyridine-3-carboxamide

Molecular Formula : C₁₉H₂₄FN₇O₂ | Molecular Weight : 401.45

| Property | Target Compound (Benzofuran-Pyrimidine) | Pyridine-Pyrimidine Analog |

|---|---|---|

| Backbone | Benzofuran-cyclohexyl-pyrimidine | Pyridine-pyrimidine hybrid |

| Functional Groups | Pyrimidin-2-yloxy, benzofuran | 5-Cyanopyrimidine, fluoro-hydroxybutyl |

| Molecular Weight | ~337 g/mol (estimated) | 401.45 g/mol |

| Solubility | Likely lower (aromatic dominance) | Higher (polar cyanopyrimidine and hydroxy groups) |

Key Differences :

Research Findings and Implications

- Bioavailability : The benzofuran moiety’s lipophilicity may enhance membrane permeability but reduce solubility compared to morpholine-based analogs.

- Target Engagement : Pyrimidine’s hydrogen-bonding capacity (vs. pyrazine) could favor interactions with ATP-binding pockets in kinases, a hypothesis supported by the prevalence of pyrimidine derivatives in kinase inhibitors .

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core linked to a cyclohexyl group substituted with a pyrimidine moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to modulate various signaling pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound exhibited significant growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values ranged from 0.87 to 12.91 µM, indicating strong efficacy compared to standard treatments like 5-Fluorouracil (5-FU), which showed IC50 values of 17.02 µM and 11.73 µM respectively .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties by inhibiting cytokine production involved in inflammatory processes. This suggests its potential use in treating chronic inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a favorable profile:

- Bioavailability : Oral bioavailability was recorded at 31.8% following administration of 10 mg/kg.

- Clearance Rate : The clearance was noted at 82.7 ± 1.97 mL/h/kg after intravenous administration of 2 mg/kg, suggesting a moderate clearance rate .

Safety Profile

Toxicity assessments have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models, indicating a promising safety profile for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure Features | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |

|---|---|---|---|

| N-(4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide | Lacks benzofuran core | Not specified | Moderate |

| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide | Different substituent on benzofuran | Not specified | High |

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of this compound:

- Antitumor Activity : A study demonstrated that the compound significantly increased caspase 9 levels in treated MCF-7 cells, indicating apoptosis induction .

- Inflammation Models : In models of chronic inflammation, the compound effectively reduced levels of pro-inflammatory cytokines such as TNF and IL-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.